4-(Benzyloxy)-6-fluoro-1H-indazole
Description
4-(Benzyloxy)-6-fluoro-1H-indazole is an indazole derivative featuring a benzyloxy group (-OBn) at position 4 and a fluorine atom at position 6.
Properties
IUPAC Name |
6-fluoro-4-phenylmethoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-11-6-13-12(8-16-17-13)14(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIXTDXCUTXRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=C2C=NN3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694648 | |
| Record name | 4-(Benzyloxy)-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-42-9 | |
| Record name | 4-(Benzyloxy)-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-6-fluoro-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted benzenes.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol derivatives.
Fluorination: The fluorine atom is introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the indazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated indazole derivatives.
Scientific Research Applications
4-(Benzyloxy)-6-fluoro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-6-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and fluorine atom contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Comparison with Similar Indazole Derivatives
Structural and Physicochemical Properties
The table below compares key structural features and properties of 4-(Benzyloxy)-6-fluoro-1H-indazole with related compounds:
Key Observations:
- Substituent Effects :
- Electron-Withdrawing Groups (F, Br, I) : Enhance stability and modulate electronic properties. Bromine and iodine increase molecular weight and steric bulk, impacting binding pocket compatibility .
- Benzyloxy Group : Introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to carboxylic acid derivatives .
- Molecular Weight : The benzyloxy group in the target compound increases molecular weight (~242 g/mol) compared to halogenated analogs (e.g., 215.02 g/mol for 4-Bromo-6-fluoroindazole) .
Biological Activity
4-(Benzyloxy)-6-fluoro-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₄H₁₁FN₂O
- Molecular Weight : 242.253 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in cancer research and as a potential therapeutic agent for other diseases.
The compound is believed to interact with multiple biological targets, potentially influencing pathways involved in cell proliferation and apoptosis. Indazole derivatives often exhibit activity against various kinases, which are critical in cancer signaling pathways.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
Case Studies and Research Findings
Several studies have explored the biological activity of indazole derivatives, providing context for the potential effects of this compound:
- Antitumor Studies : A study by Paul et al. demonstrated the effectiveness of indazole derivatives against PLK4, leading to reduced tumor growth in mouse models . This suggests that this compound could be a candidate for similar investigations.
- Inhibition of Kinases : A systematic study on indazole derivatives revealed that certain compounds exhibited strong inhibition against pan-Pim kinases, with IC50 values as low as 0.4 nM . While direct data on this compound is not available, its structural similarities indicate potential efficacy.
Comparative Analysis
A summary table comparing the biological activities of various indazole derivatives can provide insights into where this compound might fit within this landscape.
| Compound | Target Kinase | IC50 (nM) | Activity Type |
|---|---|---|---|
| CFI-400945 | PLK4 | <10 | Antitumor |
| Compound 82a | Pim-1, Pim-2, Pim-3 | 0.4 | Antitumor |
| This compound | TBD | TBD | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
